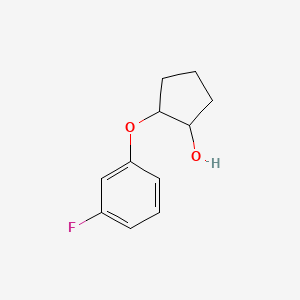

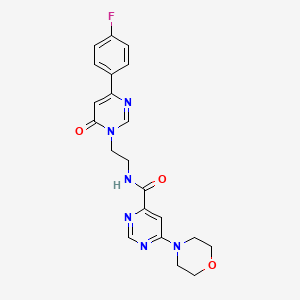

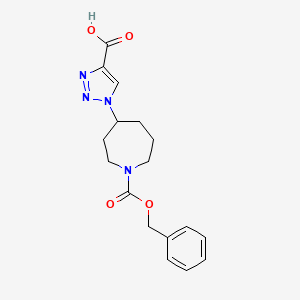

![molecular formula C16H16N6O2 B2842660 N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428351-38-5](/img/structure/B2842660.png)

N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hybrid of 1,2,4-triazole and benzoic acid . It has been synthesized and evaluated for its biological activities . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Synthesis Analysis

The compound has been synthesized under solvothermal conditions . The reaction involved bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis

The molecular structure of this compound is determined by single X-ray crystal diffraction . It has been further characterized by elemental analysis, IR, TGA, and PXRD .Chemical Reactions Analysis

The compound has been used in the synthesis of coordination polymers . These polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by various spectroscopic techniques . The IR spectrum shows peaks at 3273 cm-1 (O-H), 3074 cm-1 (N-H), 1623 cm-1 (HC = N), 1601 cm-1 (C = N), and 1031 cm-1 (N-N) . The 1H-NMR spectrum shows signals at 3.14 (s, 2H, OH), 7.34–7.03 (m, 3H, Ar-H), 8.98 (s, 1H, azomethine), and 9.23 (s, 1H, triazole) .Scientific Research Applications

Coordination Polymers

This compound has been used in the synthesis of coordination polymers . These polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts .

Luminescent Sensitive Detection

The coordination polymers synthesized using this compound have shown multiresponsive luminescent sensitive detection for antibiotics and pesticides . They exhibit high sensibility and low detection limit in the recognition of antibiotics and pesticide identification .

Antitumor Activities

The coordination polymers also demonstrate good anti-tumor activity toward the tested glioma cells . The possible luminescent sensitivity and anti-tumor mechanisms are also discussed .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

This compound has been used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provided the rapid synthesis of these triazoles and obtained different products with structural diversity .

In Vitro Cytotoxic Efficiency

The derivatives of this compound have shown excellent cytotoxic activity compared to that of standard reference drug . All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .

Synthesis of Novel Coordination Polymers

This compound has been used in the synthesis of novel coordination polymers . These polymers have been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts .

Mechanism of Action

properties

IUPAC Name |

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(13-9-19-22-7-4-8-24-16(13)22)17-10-14-20-18-11-21(14)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZVLAHCESYPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCC3=NN=CN3C4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

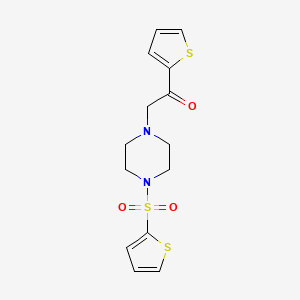

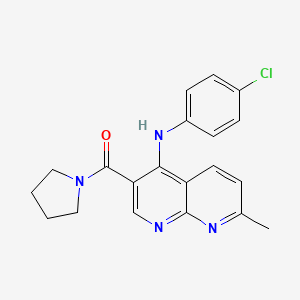

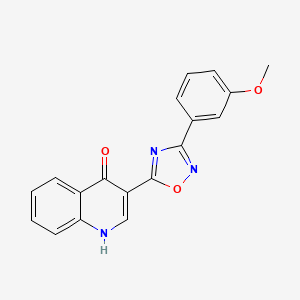

![7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2842584.png)

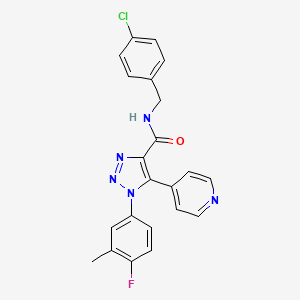

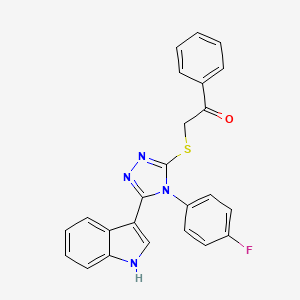

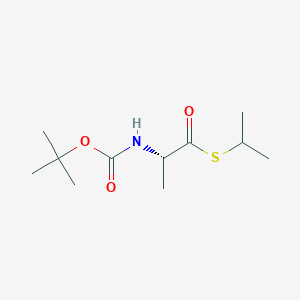

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)

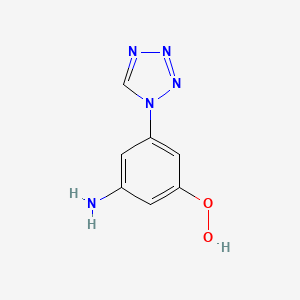

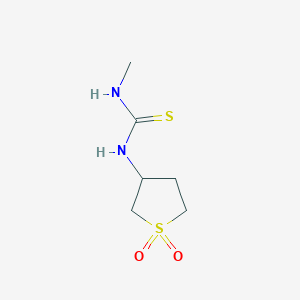

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)